4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is a multifunctionalized pyrimidine scaffold . It is synthesized from 4,6-Dichloro-2-methylthiopyrimidine, which reacts with EtONa in EtOH at approximately 20 °C for 2 hours . The product is presented as a useful multifunctionalized pyrimidine scaffold .
Synthesis Analysis
The synthesis of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine involves the reaction of 4,6-Dichloro-2-methylthiopyrimidine with EtONa in EtOH at approximately 20 °C for 2 hours . This reaction yields exclusively 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine in an 89% yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is characterized by the presence of a pyrimidine ring, which is a heterocyclic compound containing nitrogen . The molecule also contains functional groups such as chloro, ethoxy, and methylsulfanyl groups .Scientific Research Applications
Tautomerism and Molecular Interactions
Pyrimidine derivatives, including compounds similar to 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine, have been studied for their tautomeric behaviors and the effect of molecular interactions on tautomeric equilibria. These studies are crucial for understanding the biological significance of nucleic acid bases and their analogs, providing insights into spontaneous mutations and the fundamental mechanisms of DNA repair and replication (Person et al., 1989).
Anti-inflammatory Applications
Research developments have highlighted the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. These compounds are known for their inhibitory responses against vital inflammatory mediators, showcasing their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Anti-cancer Potential
The anticancer properties of pyrimidine derivatives are extensively documented, with various scaffolds displaying potent cell-killing effects through different mechanisms. These findings highlight the versatility of pyrimidine compounds in interacting with diverse biological targets, making them promising candidates for future cancer therapies (Kaur et al., 2014).
Alzheimer's Disease Research
Pyrimidine derivatives have also been explored for their potential as anti-Alzheimer's agents. Their effects on neurological disorders and the possibility to mitigate or rehabilitate cognitive decline offer a new avenue for drug development in treating Alzheimer's disease (Das et al., 2021).
Pharmacologically Active Compounds
A systematic analysis of pyrimidine derivatives has revealed a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antifungal effects. This diversity makes the pyrimidine core a promising scaffold for developing new biologically active compounds, underscoring the importance of such derivatives in medicinal chemistry (Chiriapkin, 2022).
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological systems, including nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine .
Mode of Action
It’s known that pyrimidines can be modified by nucleophilic aromatic substitution or palladium coupling reactions .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological processes, including anti-inflammatory , anti-microbial , anti-HIV , anti-malarial , and anti-tumour activities.
Pharmacokinetics
The lipophilicity and water solubility of a compound can influence its pharmacokinetics .
Result of Action
It’s known that pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a scaffold for multifunctionalized pyrimidines, which are crucial in the synthesis of various bioactive molecules . The interactions of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine with these biomolecules often involve nucleophilic aromatic substitution or palladium coupling reactions, which are essential for modifying the pyrimidine scaffold .
Cellular Effects
The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with various cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways . These interactions can result in either the activation or inhibition of certain cellular processes, depending on the context and concentration of the compound.
Molecular Mechanism
At the molecular level, 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine remains stable under inert atmospheric conditions at room temperature
Dosage Effects in Animal Models
The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . Toxicity studies have indicated that high doses of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can cause significant cellular damage and disrupt normal physiological functions .
Metabolic Pathways
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can affect its biological activity and therapeutic potential.
Subcellular Localization
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . The subcellular localization of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can influence its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXTAMHJKMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693785 | |
Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221679-84-1 | |
Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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